
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine: is an organic compound with the molecular formula C12H27NOSi . It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybutylamine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Formation of Aziridine Ring: The protected intermediate is then subjected to aziridination conditions. This can be achieved using reagents like tosyl chloride (TsCl) and sodium azide (NaN3) followed by reduction with triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium cyanide (KCN), and thiols can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the TBDMS group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azido, cyano, or thiol-substituted compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s aziridine ring is a key structural motif in the development of anticancer and antiviral agents.
Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is strained, making it highly reactive. When nucleophiles attack the ring, it opens up, leading to the formation of various substituted products. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound also contains a TBDMS group and is used in synthetic glycobiology.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Another compound with a TBDMS group, used in organic synthesis.
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure, used in various organic reactions.
Uniqueness
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine is unique due to its aziridine ring, which imparts significant reactivity and versatility in organic synthesis. The presence of the TBDMS group provides stability and selectivity in reactions, making it a valuable intermediate in complex molecule synthesis.
Propriétés
Formule moléculaire |
C12H27NOSi |
|---|---|
Poids moléculaire |
229.43 g/mol |
Nom IUPAC |
4-(aziridin-2-yl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-9-7-6-8-11-10-13-11/h11,13H,6-10H2,1-5H3 |
Clé InChI |
KCNCEEJUTSYRDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCC1CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)
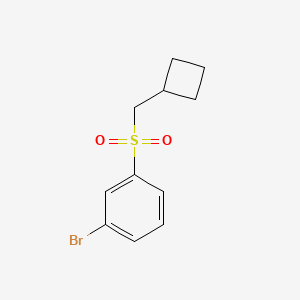

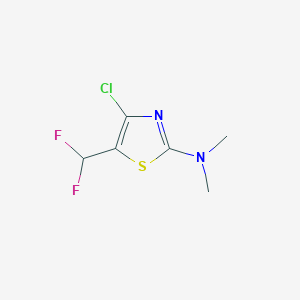
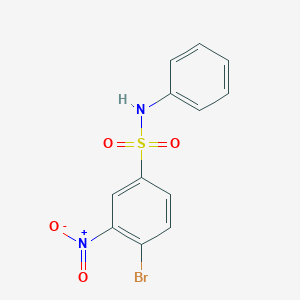


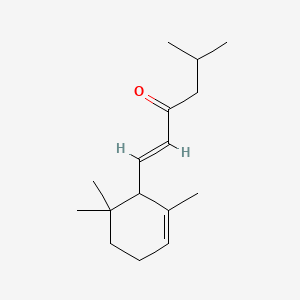
![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)
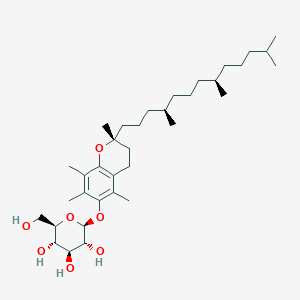
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)
